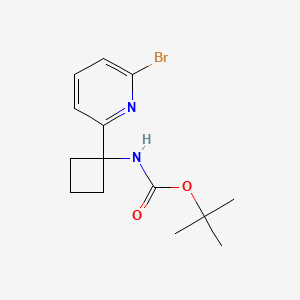

tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(6-bromopyridin-2-yl)cyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-14(8-5-9-14)10-6-4-7-11(15)16-10/h4,6-7H,5,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSCBHUXFXLCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate typically involves the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activities. The bromine atom in the pyridine ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

tert-Butyl(1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS: 1887059-70-2)

- Molecular Formula : C₁₄H₁₉ClN₂O₂

- Key Differences :

- Substituent : Chlorine replaces bromine at the pyridine ring.

- Position : The pyridine substitution shifts to the 3-position instead of 2.

- The 3-position substitution alters electronic distribution, which may influence binding affinity in drug-target interactions.

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

- Molecular Formula : C₁₁H₁₃BrClN₂O₂ (inferred from )

- Key Differences :

- Backbone : A methyl group replaces the cyclobutyl ring.

- Substituents : Dual halogenation (bromo and chloro) on the pyridine ring.

- Dual halogenation may enhance electrophilic reactivity but complicate regioselective transformations.

Functional Group Variations

tert-Butyl (6-methoxypyridin-2-yl)carbamate

- Molecular Formula : C₁₁H₁₆N₂O₃

- Key Differences :

- Substituent : Methoxy (-OCH₃) replaces bromine at the 6-position.

- Implications :

Backbone Modifications

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate (CAS: 887580-31-6)

- Molecular Formula : C₁₁H₁₅BrN₂O₂

- Key Differences :

- Backbone : A methylene (-CH₂-) linker replaces the cyclobutyl group.

- Implications :

tert-Butyl (1-(3-bromophenyl)cyclobutyl)carbamate

- Molecular Formula: C₁₅H₂₀BrNO₂

- Key Differences :

- Aromatic System : Pyridine is replaced by a phenyl ring.

- Implications :

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|

| tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate | C₁₄H₁₉BrN₂O₂ | 327.22 | 6-Br, 2-pyridine, cyclobutyl |

| tert-Butyl(1-(6-chloropyridin-3-yl)cyclobutyl)carbamate | C₁₄H₁₉ClN₂O₂ | 282.77 | 6-Cl, 3-pyridine, cyclobutyl |

| tert-Butyl (6-methoxypyridin-2-yl)carbamate | C₁₁H₁₆N₂O₃ | 224.26 | 6-OCH₃, 2-pyridine |

| tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate | C₁₁H₁₅BrN₂O₂ | 287.16 | 6-Br, 2-pyridine, methylene linker |

| tert-Butyl (1-(3-bromophenyl)cyclobutyl)carbamate | C₁₅H₂₀BrNO₂ | 310.23 | 3-Br, phenyl, cyclobutyl |

Biological Activity

tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate , with the chemical formula C14H19BrN2O2 and CAS number 1841081-49-9, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H19BrN2O2 |

| Molecular Weight | 327.22 g/mol |

| Purity | >95% |

| CAS Number | 1841081-49-9 |

Research indicates that compounds similar to this compound may exhibit inhibitory activity against various kinases, including GSK-3β, IKK-β, and ROCK-1. These kinases play crucial roles in cell signaling pathways related to inflammation and cancer progression.

GSK-3β Inhibition

Inhibitors of GSK-3β are of particular interest due to their implications in neurodegenerative diseases and cancer. A study demonstrated that modifications to the carbamate moiety of related compounds enhanced their GSK-3β inhibitory activity, with IC50 values ranging from 10 to 1314 nM for various derivatives . The presence of cyclobutyl substituents was noted to retain significant inhibitory potency.

Cytotoxicity Studies

Cytotoxicity assays conducted on neuronal cell lines (HT-22) and microglial cells (BV-2) showed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further development .

Anti-inflammatory Activity

In vitro studies have shown that related compounds significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells, indicating potential anti-inflammatory properties. For instance, at concentrations of 1 µM, some compounds demonstrated reduced NO levels compared to controls .

Inhibitory Activity Assessment

A recent study evaluated the biological activity of a series of carbamate derivatives, including those similar to this compound. The results indicated that compounds with cyclobutyl groups exhibited enhanced activity against GSK-3β compared to other structural modifications .

Pharmacokinetic Profile

Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggested favorable solubility characteristics for compounds in this class, which is crucial for their therapeutic application .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination or Suzuki coupling can introduce the bromopyridinyl group to the cyclobutyl scaffold. Tert-butyl carbamate protection is often achieved using Boc anhydride under basic conditions. Key parameters include catalyst choice (e.g., Pd₂(dba)₃ with BINAP ligand), solvent (toluene or THF), and temperature (80–110°C) to ensure efficient coupling . Post-reduction steps with Fe/NH₄Cl may be required if nitro intermediates are involved .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

- ¹H NMR : Key signals include the tert-butyl singlet (δ ~1.36 ppm) and pyridinyl protons (δ 7.5–8.5 ppm).

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 357.08 for C₁₅H₂₀BrN₃O₂).

- IR : Validates carbamate C=O stretches (~1700 cm⁻¹).

- X-ray crystallography : SHELX software is widely used for structural confirmation, particularly for cyclobutyl ring conformation .

Q. What purification methods are recommended for achieving high purity in biological assays?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Preparative HPLC : C18 columns with acetonitrile/water (+0.1% TFA) achieve >95% purity.

- Recrystallization : Ethanol/water mixtures are effective if crystalline forms are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when employing cross-coupling strategies for bromopyridinyl intermediates?

Methodological Answer: Yield discrepancies often arise from ligand-catalyst mismatch or solvent polarity. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example:

- BINAP with Pd(OAc)₂ in toluene may outperform other combinations.

- Adjust equivalents of coupling partners (e.g., 1.2–1.5 equivalents of boronic acid).

- Monitor reaction progress via LC-MS. Contradictory data may reflect bromide reactivity differences, necessitating Hammett parameter analysis for electronic effects .

Q. What strategies are recommended for analyzing the stereochemical outcomes of cyclobutyl ring formation?

Methodological Answer:

- Chiral HPLC/NMR : Use chiral shift reagents to determine enantiomeric excess.

- DFT calculations : Predict favored transition states and ring strain effects.

- X-ray diffraction : Provides absolute configuration, as seen in tert-butyl carbamates with cyclobutyl groups resolved via diastereomeric salt formation .

Q. How can computational methods aid in predicting the reactivity of the bromine substituent in further functionalization?

Methodological Answer:

- DFT calculations : Assess electron density at the bromine site (Fukui indices, molecular electrostatic potential maps).

- Modeling software (e.g., Gaussian) : Predict para-directing effects and cross-coupling susceptibility. Studies on analogous bromopyridines suggest cyclobutyl ring strain alters reactivity pathways .

Q. What are the critical stability considerations for storing this compound, and how should researchers mitigate decomposition?

Methodological Answer:

Q. What mechanistic pathways are involved in the deprotection of the tert-butyl carbamate group under acidic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.